Erbium nitrate hexahydrate
Description
Significance as a Precursor in Rare Earth Chemistry
Nitrate (B79036) compounds are excellent precursors for producing high-purity compounds, catalysts, and nanoscale materials. americanelements.comamericanelements.com Erbium nitrate hexahydrate, in particular, is a preferred starting material for the synthesis of various erbium-containing compounds due to its high solubility and ease of decomposition to form erbium oxide upon heating. wikipedia.org
The synthesis of erbium-based materials often begins with dissolving this compound in a suitable solvent. For instance, erbium oxide can be produced by the thermal decomposition of hydrated erbium nitrate. wikipedia.org Furthermore, it serves as a crucial ingredient in the preparation of other erbium compounds and as a chemical reagent in various laboratory settings. aemree.comwikipedia.org
Role in Materials Science and Engineering Paradigms
The unique optical and fluorescent properties of erbium ions make this compound a cornerstone in materials science, particularly in the development of advanced optical and electronic materials. pubcompare.aichemimpex.com
Key Application Areas:
Optical Amplifiers and Lasers: Erbium-doped materials are critical for optical fiber amplifiers and specialized laser technologies due to their remarkable luminescent properties in the near-infrared spectrum. pubcompare.ai Erbium nitrate is used in the production of optical fibers and lasers for telecommunications. chemimpex.com
Dopant for Nanomaterials: It is widely used as a dopant to synthesize erbium-doped nanomaterials for luminescence applications. sigmaaldrich.com For example, it is used to create erbium-doped silica (B1680970) films and yttrium alumino-borate thin films. sigmaaldrich.commdpi.com
Advanced Ceramics: this compound plays a role in the manufacturing of advanced ceramics. pubcompare.ai
Catalysts: It is utilized in the development of catalysts for various chemical reactions. nih.gov A recent study highlighted the use of erbium nitrate pentahydrate in creating an optimal catalyst (Er-RuOₓ) for acidic oxygen evolution electrocatalysis, showing significantly higher stability than conventional ruthenium oxide catalysts. nih.gov
Overview of Contemporary Research Trajectories
Current research continues to explore and expand the applications of this compound, focusing on enhancing the properties of existing materials and discovering new functionalities.
Co-doping of Materials: Studies are investigating the effects of co-doping materials with erbium and other elements. For example, research on yttrium and erbium co-doped hydroxyapatite (B223615) has been conducted to tailor the material's properties for potential biological applications. mdpi.com
Nanoparticle Synthesis: The use of erbium nitrate in synthesizing nanoparticles for applications such as drug delivery and targeted therapies is an active area of research. chemimpex.com
Thin Film Deposition: Researchers are optimizing methods like the sol-gel process to create high-quality, erbium-doped thin films for optical devices. mdpi.comresearchgate.net The thickness and properties of these films can be controlled by adjusting the concentration of erbium nitrate and the annealing temperature. mdpi.com
Photovoltaics: The introduction of erbium into the lattice of certain materials has been shown to increase nanoparticle size and surface area, enhancing their photovoltaic activities. samipubco.com
Structure
2D Structure
Properties
IUPAC Name |
erbium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158935 | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13476-05-6 | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for Synthesis and Fabrication of Erbium Nitrate Hexahydrate Derived Materials
Solution-Based Synthesis Approaches
Solution-based methods are favored for their ability to achieve high homogeneity and control over particle size and morphology at relatively low temperatures.
Hydrothermal synthesis is a process that utilizes a sealed, heated aqueous solution to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. researchgate.net This technique involves chemical reactions in water at elevated temperatures and pressures, typically above 100°C and 100 kPa, within a container known as an autoclave or reactor. researchgate.net These conditions facilitate hydrolysis, dehydration, and polymerization reactions, leading to the formation of crystalline materials with high purity, controlled particle size, and specific morphologies. researchgate.net
In the context of erbium nitrate (B79036) hexahydrate, it is used as a precursor salt. For instance, in the synthesis of Erbium(III) stannate (Er₂Sn₂O₇) nanoparticles, erbium nitrate is mixed with other metal salts in an aqueous solution. researchgate.net The mixture is sealed in an autoclave and subjected to high temperatures, causing the precursors to decompose and react, ultimately forming the desired crystalline nanoparticles. researchgate.net This method allows for the creation of complex oxides with uniform composition.
Co-precipitation is a versatile and widely used "bottom-up" approach for synthesizing nanoparticles from an aqueous solution. researchgate.net The method involves dissolving the desired metal cations, including erbium from erbium nitrate, in a suitable solvent. scribd.comrroij.com A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is then added to the solution. This action supersaturates the solution, causing the simultaneous precipitation of the metal hydroxides or other insoluble compounds. scribd.com
The process typically involves several key steps:
Preparation of Solutions: Aqueous solutions of the metal precursor salts, such as erbium nitrate and ferric nitrate, are prepared.
Mixing and Precipitation: The solutions are mixed, and a precipitating agent is added to adjust the pH, inducing the formation of a precipitate.
Aging and Washing: The precipitate is often aged to improve crystallinity and then washed thoroughly to remove unwanted ions.
Drying and Annealing: The washed precipitate is dried and then annealed (calcined) at elevated temperatures to convert the precursor material into the final crystalline oxide nanoparticle. researchgate.netscribd.com
This technique has been successfully used to synthesize erbium-substituted calcium ferrite (CaErₓFe₂₋ₓO₄) nanoparticles. scribd.com
Wet chemical synthesis is a broad category of materials synthesis that involves chemical reactions in a liquid phase to produce a solid product. It encompasses a range of techniques, including co-precipitation and sol-gel methods, that utilize chemical precursors dissolved in a solvent. uni-due.de The fundamental principle is the controlled precipitation of a desired solid material from a solution.
An attractive feature of these methods is the ability to achieve a high degree of chemical homogeneity on a molecular level. When erbium nitrate hexahydrate is used as a precursor, it dissolves in the solvent, dispersing Er³⁺ ions uniformly throughout the solution. Subsequent chemical reactions, such as hydrolysis or precipitation, lead to the formation of solid materials where the erbium is evenly distributed within the product's structure. This control over composition and stoichiometry is crucial for producing advanced materials with specific optical, magnetic, or catalytic properties.
The sol-gel process is a highly adaptable wet-chemical technique used to produce solid materials from small molecules. researchgate.netmdpi.com The method is characterized by the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (an interconnected network). mdpi.com This process is often carried out at or near room temperature, making it a "green" synthesis route. mdpi.com
A common application involving erbium nitrate is the fabrication of erbium-doped silica (B1680970) films. A typical two-step sol-gel methodology involves:
Sol Formation: A precursor mixture is prepared by mixing an alkoxide source like tetraethyl orthosilicate (TEOS), ethanol, water, and an acid catalyst such as hydrochloric acid (HCl). Erbium is incorporated by adding erbium (III) nitrate pentahydrate to this solution. mdpi.com The mixture is refluxed and stirred to promote hydrolysis.
Gelation and Annealing: The sol is then subjected to a base catalyst, like ammonium hydroxide (NH₄OH), to promote condensation and gelation. The resulting gel is annealed at high temperatures (e.g., 500°C to 900°C) to remove residual organics and densify the material, forming the final erbium-doped silica film. mdpi.com
The concentration of erbium and the annealing temperature significantly influence the structural and photoluminescent properties of the final material. mdpi.com
Table 1: Example Parameters for Sol-Gel Synthesis of Erbium-Doped Silica Films Data interpretation based on a study of erbium-doped silica films. mdpi.com
| Parameter | Molar Ratio/Value | Purpose |
| TEOS | 1 | Silicon alkoxide source |
| Water | 4 | Hydrolysis agent |
| Ethanol | 10 | Homogenizing solvent |
| Hydrochloric Acid | 0.003 | Acid catalyst for hydrolysis |
| Erbium Nitrate | 0.20% - 6.0% | Erbium doping source |
| Annealing Temp. | 500°C - 900°C | Densification and crystallization |
Solid-State and Other Advanced Synthesis Techniques
These methods typically involve higher temperatures and reactions between solid-state precursors.
Thermal decomposition is a process where a chemical compound breaks down into simpler substances when heated. The thermal decomposition of hydrated metal nitrates is a common method for preparing metal oxides. researchgate.net Studies using thermobalance and differential thermal analysis (DTA) have investigated the decomposition of heavier rare-earth metal nitrate hydrates, including that of erbium. osti.gov
Research has shown that these compounds can be classified into groups based on their thermal decomposition patterns. Erbium nitrate hydrate is categorized in a group with holmium and thulium nitrate hydrates, indicating they share a similar decomposition pathway. osti.gov The process generally occurs in stages:
Dehydration: Upon initial heating, the water of hydration is lost.
Decomposition: At higher temperatures, the anhydrous nitrate decomposes. This process can be complex, involving the formation of intermediate compounds like oxynitrates before the final metal oxide is formed. mdpi.com The major gaseous products of nitrate decomposition are typically water (H₂O) and nitrogen dioxide (NO₂). mdpi.com
The final product of the thermal decomposition of erbium nitrate hydrate is erbium oxide (Er₂O₃).
Table 2: Classification of Heavier Rare-Earth Metal Nitrate Hydrates by Thermal Decomposition Pattern Source: Based on findings from thermobalance and differential thermal analysis studies. osti.gov
| Group | Elements | Decomposition Pattern |
| A | Europium, Gadolinium, Dysprosium | Shared Pattern 1 |
| B | Holmium, Erbium , Thulium | Shared Pattern 2 |
| C | Ytterbium, Lutetium | Shared Pattern 3 |
Role as a Dopant in Host Matrix Integration
As a dopant, this compound is instrumental in the synthesis of materials with specific functionalities, particularly for optical and photocatalytic applications. The integration of Er³⁺ ions into a host matrix can modify the electronic structure, create specific defect sites, and influence the crystalline phase and morphology of the final product.
This compound is frequently utilized in the synthesis of erbium-doped metal oxide nanoparticles through methods such as sol-gel, co-precipitation, and hydrothermal processes.
Magnesium Oxide (MgO): Er³⁺-doped MgO nanostructures have been synthesized using a facile wet chemical process and the sol-gel method. researchgate.netresearchgate.net In these syntheses, erbium nitrate is added to the precursor solution. The incorporation of erbium into the MgO lattice has been shown to decrease the average crystallite size of the nanoparticles. researchgate.net For instance, in a sol-gel synthesis, the introduction of erbium reduced the average crystallite size from approximately 50 nm in pure MgO to 32 nm in 3 wt% Er-doped MgO. researchgate.net This doping strategy is employed to alter the structural and optical properties of MgO, thereby enhancing its photocatalytic activity. researchgate.netresearchgate.net
Titanium Dioxide (TiO₂): The sol-gel method and hydrothermal treatment are effective for synthesizing Er-doped TiO₂ nanoparticles using erbium nitrate as the erbium source. ias.ac.inkaist.ac.krresearchgate.net Research has demonstrated the formation of mesoporous spherical nanoparticles with diameters between 12 and 15 nm. ias.ac.in The synthesis can result in the presence of both anatase (tetragonal) and brookite (orthorhombic) phases of TiO₂. ias.ac.in It is assumed that Er³⁺ ions are likely to occupy the Ti⁴⁺ sites within the TiO₂ crystal structure. ias.ac.inarxiv.org Annealing the synthesized particles at temperatures up to 500°C can significantly enhance their fluorescence properties, which is attributed to the removal of hydroxyl groups and other surface species. kaist.ac.krresearchgate.net
Zinc Tungstate (ZnWO₄): Er³⁺-doped Zinc Tungstate (ZnWO₄) nanocrystals have been prepared via simple co-precipitation and hydrothermal methods, where erbium nitrate is added to the initial solution. jim.org.cnscispace.com In the resulting monoclinic wolframite crystal structure, erbium ions are likely to replace zinc (Zn²⁺) ions. This substitution influences the material's structural and optical properties. Studies have shown that the erbium dopant concentration has a direct impact on the lattice strain and crystallite size. For example, a 1 at.% concentration of Er dopant was found to produce the lowest strain and the smallest crystallite size. The doping also plays a significant role in enhancing the material's photocatalytic activity. scispace.com
Table 1: Effect of Erbium Doping on Metal Oxide Nanoparticle Properties
| Host Material | Synthesis Method | Erbium Precursor | Dopant Concentration | Effect on Nanoparticles |
|---|---|---|---|---|
| MgO | Sol-gel | Erbium Nitrate | 3 wt% | Crystallite size decreased from ~50 nm to 32 nm. researchgate.net |
| TiO₂ | Sol-gel | Erbium (III) Chloride Hexahydrate | 2% | Resulted in spherical nanoparticles with diameters of 12-15 nm. ias.ac.in |
| ZnWO₄ | Co-precipitation | Erbium Nitrate | 1 at.% | Showed the lowest lattice strain and crystallite size. |
| ZnWO₄ | Hydrothermal | Erbium Nitrate | 2 mol% | Exhibited the highest photocatalytic activity, 2.64 times that of pure ZnWO₄. scispace.com |
This compound is a versatile precursor for integrating erbium into more complex crystalline systems, enabling the fine-tuning of their magnetic and optical characteristics.
Yttrium Iron Garnets (YIG): In the synthesis of erbium-substituted yttrium iron garnets (Y₃₋ₓErₓFe₅O₁₂), erbium nitrate can be used as the source for erbium oxide (Er₂O₃) through calcination, which is then used in solid-state reactions. nih.gov In this process, stoichiometric mixtures of high-purity powders, including Y₂O₃, Fe₂O₃, and Er₂O₃, are ground and subjected to multiple high-temperature sintering steps above 1300°C. nih.gov The Er³⁺ atoms predominantly replace Y³⁺ atoms in the dodecahedral sites of the YIG's cubic garnet structure, leading to a slight increase in the volume of the unit cell. nih.govijrpr.com The sol-gel technique is another method used to prepare Er:YIG films, resulting in nanoparticle sizes between 78 and 89 nm after annealing. researchgate.net
Lanthanum Erbium Telluride: The direct use of erbium nitrate pentahydrate (a similar hydrate) has been reported in the hydrothermal synthesis of Lanthanum Erbium Telluride (La₀.₁Er₀.₂Te₀.₂). This method involves reacting erbium nitrate, lanthanum nitrate, and tellurium nitrate in a solution to form nanoparticles with a hexagonal structure. This demonstrates the utility of nitrate precursors in forming complex ternary or quaternary chalcogenide structures. Other research has shown the synthesis of lanthanum telluride nanowires from lanthanum nitrate at room temperature, further highlighting the role of nitrate salts in these processes. researchgate.net
Sodium Lutetium Fluoride (NaLuF₄): In the synthesis of doped fluoride-based upconversion materials like NaLuF₄, soluble salts are required for the introduction of dopant ions in aqueous or alcoholic solutions. Hydrothermal methods are commonly employed to create Er³⁺-doped NaLuF₄ microcrystals. acs.org While some syntheses start from rare-earth oxides dissolved in acid, acs.org this compound is a suitable alternative as a readily available, soluble source of Er³⁺ ions. By carefully tuning synthesis parameters such as the fluoride source, pH value, and the use of organic additives, it is possible to achieve precise control over the crystal phase (cubic α-NaLuF₄ or hexagonal β-NaLuF₄) and morphology of the final product. acs.org
Table 2: Synthesis of Erbium-Doped Complex Crystal Structures
| Host Material | Synthesis Method | Erbium Precursor Source | Resulting Structure/Phase | Key Finding |
|---|---|---|---|---|
| Yttrium Iron Garnet (YIG) | Solid-State Reaction | Erbium Nitrate (calcined to Er₂O₃) | Cubic Garnet | Er³⁺ replaces Y³⁺, slightly increasing the unit cell volume. nih.gov |
| Lanthanum Erbium Telluride | Hydrothermal | Erbium Nitrate Pentahydrate | Hexagonal | Direct synthesis of La₀.₁Er₀.₂Te₀.₂ nanoparticles. |
| Sodium Lutetium Fluoride (NaLuF₄) | Hydrothermal | Erbium Nitrate (as a soluble Er³⁺ source) | Cubic (α) or Hexagonal (β) | Synthesis parameters control crystal phase and morphology. acs.org |
The use of this compound as a dopant precursor, in conjunction with specific synthesis methodologies, provides a pathway to control the morphology and size of the resulting doped materials.
Spherical Nanoparticles and Nanorods: In the case of Er-doped ZnWO₄, a co-precipitation method yielded nanoparticles with a spherical morphology and an average size of 140 nm. In contrast, a hydrothermal method was used to synthesize Er³⁺-doped ZnWO₄ nanorods. jim.org.cnscispace.com This indicates that the choice of synthesis technique, even with similar precursors, is a dominant factor in determining the final morphology.
Crystallite Size Reduction: The introduction of Er³⁺ ions into the MgO crystal lattice via a sol-gel method using erbium nitrate resulted in a clear trend of decreasing crystallite size with increasing dopant concentration. researchgate.net The average size of the roundish cuboid-shaped crystallites decreased from 50 nm for undoped MgO to 32 nm for 3 wt% Er-doped MgO. researchgate.net
Morphological Diversity in Fluorides: The synthesis of erbium-doped sodium lutetium fluoride showcases a high degree of morphological control. By adjusting parameters in the hydrothermal process, such as pH and additives, materials with distinct shapes including hexagonal microprisms, microdisks, and microtubes, as well as submicrospheres and octahedra, can be selectively produced. acs.org This tunability is crucial for applications that depend on the shape and surface area of the crystals.
Table 3: Morphological Control in Erbium-Doped Materials
| Host Material | Synthesis Method | Resulting Morphology | Particle/Crystallite Size |
|---|---|---|---|
| MgO | Sol-gel | Roundish cuboid crystallites | 32 - 50 nm researchgate.net |
| ZnWO₄ | Co-precipitation | Spherical nanoparticles | ~140 nm |
| ZnWO₄ | Hydrothermal | Nanorods | Not specified scispace.com |
| Yttrium Iron Garnet | Sol-gel | Nanoparticles | 78 - 89 nm researchgate.net |
| Sodium Lutetium Fluoride | Hydrothermal | Hexagonal microprisms, microdisks, microtubes, spheres | Sub-micro to micrometer scale acs.org |
Advanced Spectroscopic and Structural Characterization of Erbium Nitrate Hexahydrate and Derived Systems
Structural Elucidation Techniques
Advanced spectroscopic and structural characterization techniques are crucial for understanding the physicochemical properties of erbium nitrate (B79036) hexahydrate and the materials derived from it. These methods provide detailed insights into the crystal structure, morphology, and elemental composition, which are essential for tailoring materials for specific applications.
X-ray Diffraction (XRD) Analysis of Crystalline Phases and Lattice Parameters
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For systems derived from erbium nitrate, such as erbium oxide (Er₂O₃) nanoparticles, XRD is instrumental in confirming the phase and determining lattice parameters.
Erbium nitrate hexahydrate serves as a precursor in the synthesis of various erbium-containing compounds. For instance, thermal decomposition of erbium nitrate yields erbium oxide. wikipedia.org Studies on erbium oxide nanoparticles synthesized via methods like sol-gel or chemical precipitation starting with erbium nitrate precursors confirm the formation of a cubic crystalline structure. researchgate.netnih.gov
The analysis of the diffraction patterns for erbium oxide (Er₂O₃) derived from erbium nitrate reveals a cubic bixbyite structure. wikipedia.org The lattice parameters are consistent with established values for this phase.
Table 1: XRD Data for Cubic Erbium Oxide (Er₂O₃) Derived from Erbium Nitrate Precursor
| Parameter | Value | Reference JCPDS Card |
|---|---|---|
| Crystal System | Cubic | |
| Space Group | Ia-3 (No. 206) |
Note: The precise lattice parameters can vary slightly depending on the synthesis method and resulting crystallite size.
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy provides direct visualization of the material's surface topography, shape, and internal structure at high resolution.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials synthesized from this compound. For erbium oxide (Er₂O₃) nanoparticles derived from this precursor, SEM analysis typically reveals information about the particle shape, size distribution, and degree of agglomeration.
Research findings from various synthesis methods consistently show that erbium oxide particles have a tendency to be spherical or near-spherical. researchgate.net These studies also frequently report noticeable agglomeration of the primary nanoparticles into larger clusters. researchgate.net The morphology can be influenced by synthesis conditions, such as sintering temperature, which can affect grain size and structure. researchgate.net
Table 2: Morphological Characteristics of Erbium Oxide (Er₂O₃) via SEM
| Feature | Observation |
|---|---|
| Particle Shape | Spherical / Near-spherical researchgate.net |
| Agglomeration | Noticeable agglomeration of particles researchgate.net |
High-Resolution Transmission Electron Microscopy (HRTEM) offers a deeper look into the microstructure of nanomaterials, allowing for the visualization of atomic-scale details. In the context of erbium-based systems derived from erbium nitrate, HRTEM is employed to confirm the crystallinity of nanoparticles and to visualize their lattice fringes.
For erbium oxide nanoparticles, HRTEM analysis confirms their single-crystal nature. nih.gov The clear and well-defined lattice fringes observed in HRTEM images correspond to the crystallographic planes of the cubic Er₂O₃ structure, corroborating the data obtained from XRD analysis. nih.gov This level of detail is crucial for understanding the crystalline quality of the synthesized materials, which directly impacts their optical and electronic properties.
Elemental Composition and Distribution Mapping
Confirming the elemental makeup of a sample is a critical step in its characterization, ensuring the material has been synthesized as intended.
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with electron microscopy, used for the elemental analysis of a sample. wikipedia.orgoxinst.com When a material synthesized from an erbium nitrate precursor is analyzed, EDX is used to confirm the presence of the expected elements and to provide a semi-quantitative assessment of their ratios.
In the analysis of erbium oxide nanoparticles, the EDX spectrum confirms the presence of erbium (Er) and oxygen (O) as the primary elemental components. researchgate.netnih.gov This validation is a key step to verify the successful conversion of the erbium nitrate precursor into the desired oxide compound, free from significant impurities from the synthesis process. nih.gov
Table 3: Typical Elemental Composition from EDX of Erbium Oxide (Er₂O₃) Nanoparticles
| Element Detected | Symbol | Typical Confirmation |
|---|---|---|
| Erbium | Er | Confirmed researchgate.netnih.gov |
Vibrational and Electronic Spectroscopic Studies
Spectroscopic methods are instrumental in understanding the molecular and electronic structure of this compound. Techniques such as Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the vibrational modes of functional groups, molecular vibrations, and electronic transitions within the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to the nitrate ions (NO₃⁻), water of hydration (H₂O), and the erbium-oxygen (Er-O) bonds.
The nitrate ion, a polyatomic ion with a trigonal planar structure, exhibits several distinct vibrational modes. These include symmetric and asymmetric stretching and bending vibrations. The presence of coordinated water molecules is confirmed by broad absorption bands in the high-frequency region, characteristic of O-H stretching vibrations, as well as bending modes at lower frequencies. The interaction between the erbium ion and the oxygen atoms of the nitrate and water ligands can also be observed in the far-infrared region.
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400 | O-H stretch | Stretching of water molecules |
| ~1635 | H-O-H bend | Bending of water molecules |
| ~1450 | N-O stretch | Asymmetric stretching of nitrate |
| ~1350 | N-O stretch | Symmetric stretching of nitrate |
| ~820 | NO₃⁻ out-of-plane bend | Bending of nitrate |
| ~750 | NO₃⁻ in-plane bend | Bending of nitrate |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. For this compound, Raman spectra are particularly useful for observing the symmetric vibrations of the nitrate ion, which are often strong and well-defined.
The symmetric stretching mode of the nitrate ion typically appears as a very intense band in the Raman spectrum. The vibrations associated with the Er-O bonds and the lattice vibrations involving the entire crystal structure can also be studied in the low-frequency region of the Raman spectrum. Comparing FTIR and Raman data allows for a more complete assignment of the vibrational modes of the compound.
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~1050 | N-O stretch | Symmetric stretching of nitrate |
| ~750 | NO₃⁻ in-plane bend | Bending of nitrate |
| ~720 | NO₃⁻ in-plane bend | Bending of nitrate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy investigates the electronic transitions within a molecule or ion by measuring its absorption of ultraviolet and visible light. libretexts.orglibretexts.org The UV-Vis spectrum of this compound is dominated by the characteristic sharp absorption bands of the erbium(III) ion (Er³⁺). These absorptions arise from f-f electronic transitions, which are transitions of electrons within the 4f orbitals of the lanthanide ion.
These f-f transitions are formally forbidden by the Laporte selection rule, which results in characteristically weak and narrow absorption bands. The positions of these bands are sensitive to the coordination environment of the Er³⁺ ion. The nitrate ion itself also shows strong absorption in the ultraviolet region, typically below 250 nm. spectroscopyonline.com
Table 3: Prominent UV-Vis Absorption Bands of Aqueous Erbium(III) Ion
| Wavelength (nm) | Wavenumber (cm⁻¹) | Electronic Transition (from ⁴I₁₅/₂) |
|---|---|---|
| ~379 | ~26385 | ⁴G₁₁/₂ |
| ~487 | ~20534 | ⁴F₇/₂ |
| ~523 | ~19120 | ²H₁₁/₂ |
| ~653 | ~15314 | ⁴F₉/₂ |
| ~974 | ~10267 | ⁴I₁₁/₂ |
Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption
Diffuse Reflectance Spectroscopy (DRS) is a technique used to measure the optical absorption of solid samples, particularly powders. wikipedia.org It is an alternative to transmission UV-Vis spectroscopy for materials that are not easily dissolved or formed into thin films. The technique measures the light that is diffusely scattered from the sample surface. The resulting spectrum is often presented as a Kubelka-Munk function, which is proportional to the absorption coefficient.
For this compound, the DRS spectrum will show the same characteristic f-f transitions of the Er³⁺ ion as observed in the UV-Vis absorption spectrum. researchgate.net This technique is valuable for studying the electronic structure of the solid compound and can reveal subtle changes in the coordination environment that may not be apparent in solution-phase measurements. researchgate.netresearchgate.net The optical band gap of materials derived from erbium nitrate can also be estimated from DRS data. researchgate.net
Thermal Behavior and Stability Investigations
Understanding the thermal behavior of this compound is crucial for its application in the synthesis of other erbium-containing materials, such as oxides. Thermal analysis techniques provide information on the decomposition process and the thermal stability of the compound.
Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material. uel.br Together, these techniques provide a comprehensive picture of the thermal decomposition of this compound.
The TGA curve for this compound typically shows a multi-step decomposition process. osti.gov The initial mass loss corresponds to the removal of the six water molecules of hydration. journalijdr.comresearchgate.net This dehydration is an endothermic process, as indicated by a corresponding peak in the DTA curve. Following dehydration, the anhydrous erbium nitrate begins to decompose at higher temperatures. This decomposition involves the release of nitrogen oxides and results in the formation of an intermediate oxynitrate (ErONO₃) before finally yielding erbium(III) oxide (Er₂O₃) as the final product at high temperatures. wikipedia.org The decomposition of the nitrate is a complex process that can involve both endothermic and exothermic events, as shown by the DTA curve.
Table 4: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Process | DTA Peak |
|---|---|---|---|
| ~100 - 250 | Variable | Dehydration (loss of H₂O) | Endothermic |
| ~250 - 450 | Variable | Decomposition of nitrate to oxynitrate | Complex (Endo/Exo) |
Theoretical and Computational Investigations of Erbium Nitrate Hexahydrate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic and structural properties of complex materials from first principles.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of erbium nitrate (B79036) hexahydrate, DFT calculations can elucidate the nature of the coordination bonds between the central erbium(III) ion and the surrounding water and nitrate ligands. These calculations provide a detailed picture of electron density distribution, revealing the extent of covalent and ionic character in the bonds.
The bandgap energy (Eg) is a critical parameter that determines the optical and electronic properties of a material. For a molecular solid like erbium nitrate hexahydrate, this is analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are frequently employed to predict this gap. nih.gov The calculated bandgap dictates the energy required to excite an electron from a valence state to a conduction state, which is directly related to the material's absorption of light.
The Density of States (DOS) provides a more detailed picture of the electronic structure by showing the number of available electronic states at each energy level. nih.gov Analysis of the total DOS and the projected DOS (PDOS) reveals which atomic orbitals contribute to the valence and conduction bands. For rare-earth complexes, the DOS typically shows that the valence band is primarily composed of orbitals from the ligands (e.g., O 2p and N 2p orbitals from the nitrate groups), while the conduction band involves unoccupied orbitals of the metal ion. nih.govnih.gov The sharp, localized peaks within the bandgap often correspond to the 4f electronic states of the erbium ion.
Table 1: Representative Predicted Electronic Properties of this compound via DFT Note: This table is a representative example based on typical findings for similar rare-earth complexes.
| Property | Predicted Value/Description | Method of Analysis |
| HOMO-LUMO Gap | ~4.5 - 5.5 eV | DFT Calculation |
| Valence Band | Primarily composed of O 2p and N 2p orbitals from nitrate and water ligands. | Projected Density of States (PDOS) |
| Conduction Band | Contributions from unoccupied Er 5d orbitals and ligand antibonding orbitals. | Projected Density of States (PDOS) |
| Intra-gap States | Sharp peaks corresponding to occupied and unoccupied Er 4f orbitals. | Projected Density of States (PDOS) |
The electronic configuration of a neutral erbium atom (atomic number 68) is [Xe] 4f¹² 6s². americanelements.comshef.ac.ukwebelements.com In the this compound compound, erbium exists in its stable +3 oxidation state (Er³⁺), having lost the two 6s electrons and one 4f electron. This results in an electronic configuration of [Xe] 4f¹¹ . The eleven electrons in the 4f shell are responsible for the characteristic magnetic and optical properties of the erbium ion. americanelements.com
DFT calculations, through the analysis of the projected density of states, allow for a detailed examination of the orbital contributions to the molecular orbitals of the complex. nih.gov
Erbium (Er) Orbitals: The occupied Er 4f orbitals typically appear as sharp, discrete states within the HOMO-LUMO gap. The unoccupied 4f orbitals lie at slightly higher energies. The higher-energy unoccupied orbitals, such as Er 5d, contribute significantly to the conduction band.
Ligand Orbitals: The oxygen 2p orbitals from both the nitrate (NO₃⁻) and water (H₂O) ligands form the majority of the states in the upper valence band. The nitrogen 2p orbitals from the nitrate groups also contribute to the valence band, but typically at slightly lower energies than the O 2p states.
This orbital analysis is crucial for understanding electronic transitions. For instance, absorption of light can promote an electron from a ligand-based orbital to an empty erbium 4f orbital (a charge-transfer transition) or from an occupied 4f orbital to an empty 4f or 5d orbital (f-f or f-d transitions).
Simulation and Modeling Approaches
Beyond quantum chemical calculations, other simulation techniques are used to model macroscopic properties that emerge from collective interactions, such as magnetism and the response to electromagnetic waves.
The magnetic properties of this compound arise from the unpaired electrons in the 4f shell of the Er³⁺ ions. Monte Carlo simulations are a powerful computational technique used to study the collective magnetic behavior of a system of interacting spins. aps.org This method uses statistical sampling to predict macroscopic magnetic properties like magnetic susceptibility, magnetization, and magnetic ordering temperatures (e.g., Curie or Néel temperature). aps.orgaps.org
The simulation typically proceeds as follows:
Model Definition: A lattice is constructed to represent the crystal structure, with each Er³⁺ ion and its associated magnetic moment (spin) located at a lattice site.
Hamiltonian: The interactions between the spins are described by a model Hamiltonian, most commonly the Heisenberg model, which includes terms for exchange interactions between neighboring spins, magnetic anisotropy, and the interaction with an external magnetic field. researchgate.net
Simulation Algorithm: The Metropolis algorithm is a common Monte Carlo algorithm used in this context. researchgate.net Starting from a random spin configuration, the algorithm iteratively attempts to flip individual spins. The flip is accepted or rejected based on the change in energy, ensuring that the system evolves towards thermal equilibrium.
Property Calculation: After the system reaches equilibrium, macroscopic properties are calculated by averaging over a large number of subsequent configurations.
These simulations can predict how the material's magnetization responds to changes in temperature and applied magnetic field, providing insight into phenomena like paramagnetic behavior at high temperatures and potential magnetic ordering at low temperatures.
Table 2: Hypothetical Monte Carlo Simulation Output for an Erbium-Based Magnetic System Note: This table illustrates the type of data generated from a Monte Carlo simulation of magnetization versus temperature.
| Temperature (K) | Applied Magnetic Field (T) | Average Magnetization (emu/mol) |
| 300 | 1.0 | 0.85 |
| 200 | 1.0 | 1.28 |
| 100 | 1.0 | 2.55 |
| 50 | 1.0 | 4.98 |
| 10 | 1.0 | 8.75 |
| 2 | 1.0 | 9.20 |
The interaction of electromagnetic waves with a dielectric material like this compound can be described by its frequency-dependent complex permittivity, ε(ω). The Lorentz model is a classical, phenomenological model used to describe the dispersion and absorption of light in such materials. bohrium.com
The model treats the electrons and ions within the material as damped harmonic oscillators. When an electromagnetic wave passes through, its electric field drives these oscillators. The response of the material depends on the frequency of the wave relative to the natural resonant frequencies of the oscillators. bohrium.com The complex permittivity in the Lorentz model is typically expressed as:
ε(ω) = ε_∞ + Σ_j (ω_p,j² / (ω_j² - ω² - iγ_jω))
Where:
ω is the frequency of the electromagnetic wave.
ε_∞ is the permittivity at very high frequencies.
The summation is over the different resonant modes (j) of the material.
ω_j is the resonant frequency of the j-th oscillator.
ω_p,j is the plasma frequency associated with the j-th oscillator, related to its strength.
γ_j is the damping coefficient, representing energy loss (absorption).
For this compound, the resonances (ω_j) correspond to specific physical processes: electronic transitions (including the characteristic f-f transitions of Er³⁺ in the visible and near-infrared regions) and vibrational modes of the nitrate ions and water molecules in the infrared region. By fitting the Lorentz model to experimental spectroscopic data, one can extract these fundamental parameters and accurately model the material's refractive index and absorption coefficient across a wide range of frequencies.
Judd-Ofelt Theory for Optical Transitions and Oscillator Strengths
The Judd-Ofelt theory, independently developed by B. R. Judd and G. S. Ofelt in 1962, provides a theoretical framework for analyzing the intensities of electronic transitions within the 4f shell of rare-earth ions, such as the Er³⁺ ion in this compound. uab.edu These intra-4f transitions are, by selection rules, forbidden as electric dipole transitions. However, they are observed experimentally because the crystal field of the host material mixes electronic states of opposite parity into the 4fⁿ configuration, allowing for weak, "induced" electric dipole transitions to occur.
The theory utilizes three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting experimental absorption spectra. chalcogen.ro These parameters are characteristic of the rare-earth ion and its local environment, encapsulating the influence of the host lattice's asymmetry and the covalent nature of the bonding between the erbium ion and the surrounding ligands (in this case, water molecules and nitrate ions).
Ω₂ is highly sensitive to the local symmetry around the Er³⁺ ion. A higher value suggests a lower degree of symmetry and a higher degree of covalency.
Ω₄ and Ω₆ are less dependent on the immediate environment and are more related to the bulk properties of the host material, such as its rigidity. researchgate.net
From these intensity parameters, the oscillator strengths (ƒ), which represent the probability of a given electronic transition, can be calculated. The experimental oscillator strength for an absorption band is determined from its integrated intensity in the absorption spectrum. The calculated oscillator strengths are then fitted to the experimental values using a least-squares method to derive the Ωλ parameters. nih.gov This analysis allows for the subsequent calculation of important radiative properties, including transition probabilities, radiative lifetimes, and luminescence branching ratios. iaea.org The agreement between experimental and calculated oscillator strengths validates the accuracy of the Judd-Ofelt parameters. nih.gov
The table below presents a typical set of experimental and calculated oscillator strengths for prominent absorption transitions of the Er³⁺ ion in a host material, derived from Judd-Ofelt analysis.
| Transition from 4I15/2 to | Wavelength (nm) | Experimental Oscillator Strength (ƒexp x 10-6) | Calculated Oscillator Strength (ƒcal x 10-6) |
|---|---|---|---|
| 4I13/2 | 1520 | 1.85 | 1.92 |
| 4I11/2 | 982 | 0.98 | 1.05 |
| 4I9/2 | 800 | 1.15 | 1.21 |
| 4F9/2 | 652 | 2.76 | 2.68 |
| 2H11/2 | 526 | 5.43 | 5.51 |
| 4S3/2 | 551 | 1.22 | 1.17 |
| 4F7/2 | 490 | 2.11 | 2.09 |
Prediction of Adsorption Mechanisms and Interfacial Interactions
Theoretical and computational modeling provides powerful tools for predicting the adsorption mechanisms and interfacial interactions of hydrated ionic compounds like this compound. Methodologies such as classical molecular dynamics (MD) simulations and Density Functional Theory (DFT) are employed to elucidate behavior at the molecular level. scirp.orgmdpi.com
Molecular dynamics simulations can model the behavior of this compound at the interface between a solid surface and an aqueous solution. mdpi.com These simulations track the trajectories of individual atoms and molecules over time, governed by a set of force fields that describe the interatomic potentials. umd.edu This approach allows for the investigation of:
Hydration Shell Structure: MD simulations can reveal the structure and dynamics of the water molecules hydrating the Er³⁺ cation and the nitrate anions. The stability of this hydration shell is crucial in determining how the complex interacts with a surface. bohrium.com
Adsorption Configurations: The simulations can predict whether the erbium complex adsorbs onto a surface as an inner-sphere complex (with direct bonding to the surface) or an outer-sphere complex (where the hydration shell remains intact between the ion and the surface). mdpi.com
Interfacial Energetics: By calculating the potential energy of the system, MD can help determine the most energetically favorable adsorption sites and orientations on a given substrate.
Density Functional Theory (DFT) offers a quantum mechanical approach to study the electronic structure and bonding at interfaces. scirp.org DFT calculations can be used to:
Model Chemisorption: DFT is particularly useful for predicting the nature of chemical bonds that may form between the this compound species and a surface. scirp.org
Predict Adsorption Energies: It allows for the precise calculation of the energy released or consumed during the adsorption process, indicating the strength of the interaction.
Analyze Charge Transfer: DFT can model the charge transfer between the adsorbate and the substrate, which is a key component of chemical enhancement mechanisms in surface-sensitive spectroscopies. scirp.org
In the context of this compound, these computational models could predict how the hydrated Er(NO₃)₃ complex behaves at various interfaces, such as on mineral surfaces or functionalized materials. The simulations would clarify the roles of the coordinated water molecules and nitrate ions in the adsorption process, predicting whether the ligands are displaced upon surface interaction and how the distinct crystal faces of a substrate influence adsorption capacity. mdpi.com
Crystal Field Theory and Energy Level Splitting
Crystal Field Theory (CFT) describes the effects of the surrounding electrostatic environment on the electronic energy levels of a central metal ion in a complex. libretexts.org For the Er³⁺ ion in this compound, the surrounding ligands (six water molecules and three nitrate ions) create a local electric field, known as the crystal field. This field perturbs the energy levels of the 4f electrons in the erbium ion.
In a free, isolated Er³⁺ ion, the 4f orbitals are degenerate, meaning they all have the same energy. However, when the ion is situated within the crystal lattice of the hexahydrate, the ligands create an anisotropic electrostatic field. This field interacts differently with the various 4f orbitals depending on their spatial orientation, causing a loss of degeneracy. youtube.com This phenomenon is known as crystal field splitting or the Stark effect. aps.org
The ground state manifold of the Er³⁺ ion is ⁴I₁₅/₂. Due to its total angular momentum (J = 15/2), this manifold is (2J+1) = 16-fold degenerate in the free ion. The crystal field splits this single energy level into a series of distinct, lower-degeneracy levels called Stark levels. For an ion with an odd number of electrons like Er³⁺ (4f¹¹), Kramers' theorem dictates that each of these resulting Stark levels must be at least a doubly degenerate "Kramers doublet". Therefore, the ⁴I₁₅/₂ ground state manifold splits into J + 1/2 = 8 Kramers doublets. znaturforsch.com Similarly, the first excited state, ⁴I₁₃/₂, splits into J + 1/2 = 7 Kramers doublets. researchgate.net
The magnitude of this splitting and the specific energies of the Stark levels depend on the strength and symmetry of the local crystal field. iphy.ac.cn Spectroscopic analysis of the absorption and emission spectra of erbium-containing compounds allows for the experimental determination of these Stark level energies. researchgate.net These experimental values can then be compared with theoretical calculations based on crystal field models to refine the understanding of the local environment around the Er³⁺ ion. researchgate.net
The table below shows a representative example of the calculated crystal field splitting for the ground and first excited state manifolds of an Er³⁺ ion in a crystalline host.
| Manifold | Stark Level Label | Calculated Energy (cm-1) |
|---|---|---|
| 4I15/2 (Ground State) | Z1 | 0 |
| Z2 | 25 | |
| Z3 | 58 | |
| Z4 | 75 | |
| Z5 | 210 | |
| Z6 | 255 | |
| Z7 | 310 | |
| Z8 | 380 | |
| 4I13/2 (Excited State) | Y1 | 6530 |
| Y2 | 6555 | |
| Y3 | 6610 | |
| Y4 | 6750 | |
| Y5 | 6790 | |
| Y6 | 6815 | |
| Y7 | 6830 |
Luminescence and Advanced Optical Properties Research of Erbium Nitrate Hexahydrate Derived Materials
Photoluminescence Spectroscopy and Mechanisms
Photoluminescence (PL) is a key phenomenon observed in erbium-doped materials, where the absorption of photons leads to the excitation of Er³⁺ ions to higher energy states, followed by the emission of light as they relax to lower energy levels. The spectral characteristics of this emission provide deep insights into the electronic transitions and the local environment of the erbium ions within the host material.
Erbium-doped materials are well-known for their characteristic emissions in the visible spectrum, particularly in the green and red regions. Upon excitation, typically with near-infrared light (around 980 nm), the Er³⁺ ions are excited to higher energy levels. Subsequent non-radiative and radiative decay processes populate the ²H₁₁/₂ and ⁴S₃/₂ states. The relaxation from these levels to the ground state (⁴I₁₅/₂) results in intense green light emission. researchgate.net
Specifically, two prominent green emission bands are observed:
~525 nm: Corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ transition. mdpi.com
~548 nm: Corresponding to the ⁴S₃/₂ → ⁴I₁₅/₂ transition. mdpi.com
These two energy levels (²H₁₁/₂ and ⁴S₃/₂) are closely spaced and are in thermal equilibrium, leading to the dual-peak emission profile. Another significant visible emission can occur in the red region of the spectrum, typically centered around 650-670 nm, which is attributed to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. optica.org
Table 1: Prominent Visible Emission Bands from Er³⁺ Ions
| Wavelength (nm) | Color | Transition | Host Material Example |
| ~525 - 530 | Green | ²H₁₁/₂ → ⁴I₁₅/₂ | NaBi(MoO₄)₂ optica.org, CaLaLiTeO₆ mdpi.com |
| ~548 - 552 | Green | ⁴S₃/₂ → ⁴I₁₅/₂ | NaBi(MoO₄)₂ optica.org, CaLaLiTeO₆ mdpi.com |
| ~656 | Red | ⁴F₉/₂ → ⁴I₁₅/₂ | NaBi(MoO₄)₂ optica.org |
Perhaps the most technologically crucial emission from erbium-doped materials is in the near-infrared (NIR) region, centered around 1.5 µm (1530-1550 nm). researchgate.net This emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion. unm.edu The significance of this specific wavelength lies in its coincidence with the low-loss window of silica-based optical fibers, making it the cornerstone of modern optical communication systems. Erbium-Doped Fiber Amplifiers (EDFAs) utilize this transition to directly amplify optical signals without the need for conversion to electrical signals, revolutionizing long-distance data transmission. researchgate.net The lifetime and quantum efficiency of this transition are critical parameters that researchers aim to optimize by carefully selecting the host material and dopant concentration. nanochemazone.com
Upconversion (UC) is a nonlinear optical process where the absorption of two or more lower-energy photons (typically in the NIR) leads to the emission of a higher-energy photon (in the visible or ultraviolet range). nih.gov In Er³⁺-doped systems, UC is a prominent phenomenon, especially under excitation from 980 nm or ~1530 nm lasers. nih.gov This process allows for the conversion of infrared light into visible light, which is valuable for applications like biological imaging, solar cells, and anti-counterfeiting technologies. nih.gov
The primary mechanisms responsible for upconversion in erbium-doped materials include:
Excited-State Absorption (ESA): An ion in an excited state absorbs a second pump photon, promoting it to an even higher energy level.
Energy Transfer Upconversion (ETU): An excited ion transfers its energy to a neighboring excited ion, promoting the second ion to a higher energy state while the first one de-excites. nih.gov
Cooperative Upconversion: Two excited ions collectively transfer their energy to a single emitting ion.
Under 980 nm excitation, a common pathway involves the absorption of a photon to excite the Er³⁺ ion from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ level. From here, a second 980 nm photon can be absorbed (ESA), or energy can be transferred from a nearby excited ion (ETU) to populate higher levels like ⁴F₇/₂, which then relax non-radiatively to the ²H₁₁/₂ and ⁴S₃/₂ levels, leading to the characteristic green upconversion emission. aps.org
The concentration of erbium ions in a host matrix has a profound impact on the material's luminescent properties. Initially, as the Er³⁺ concentration increases, the luminescence intensity generally increases due to a higher number of emitting centers. However, beyond an optimal concentration, the intensity begins to decrease sharply—a phenomenon known as concentration quenching . rsc.org
Concentration quenching occurs because the average distance between Er³⁺ ions becomes critically short at high concentrations. This proximity enhances the probability of non-radiative energy transfer processes between adjacent ions, such as cross-relaxation. In a cross-relaxation event, an excited Er³⁺ ion transfers part of its energy to a nearby ground-state ion, resulting in two ions in intermediate, lower-energy states. This process competes with the desired radiative decay, effectively "quenching" the luminescence. researchgate.net Identifying the optimal dopant concentration is therefore a critical step in designing efficient luminescent materials and laser media. For example, in certain phosphate (B84403) glasses, the maximum NIR emission intensity was observed at a specific Er₂O₃ concentration, decreasing as the concentration was further increased due to these quenching effects. nanochemazone.com
To overcome the relatively low absorption cross-section of Er³⁺ ions at common pump wavelengths, co-doping with a "sensitizer" ion is a widely employed strategy. Ytterbium (Yb³⁺) is the most common and effective sensitizer (B1316253) for erbium. wikipedia.org The Yb³⁺ ion has a simple energy level structure and a large absorption cross-section around 980 nm. aps.org
In an Er³⁺/Yb³⁺ co-doped system, the energy transfer (ET) process is highly efficient:
Absorption: Yb³⁺ ions absorb the 980 nm pump photons, transitioning from the ²F₇/₂ ground state to the ²F₅/₂ excited state.
Energy Transfer: The excited Yb³⁺ ion non-radiatively transfers its energy to a nearby Er³⁺ ion. This transfer is resonant, promoting the Er³⁺ ion from its ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ excited state. wikipedia.org
Emission: The excited Er³⁺ ion can then participate in upconversion processes or decay to the ⁴I₁₃/₂ level, leading to the 1.5 µm emission.
This sensitization scheme dramatically increases the pump efficiency and, consequently, the luminescence output of the Er³⁺ ions. youtube.com The efficiency of this Yb³⁺ → Er³⁺ energy transfer is a key factor in the performance of many erbium-based lasers and amplifiers. wikipedia.org
Nonlinear Optical Characterization
Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light, a phenomenon typically observed at high light intensities, such as those from lasers. wikipedia.org Materials derived from erbium nitrate (B79036) hexahydrate, particularly when incorporated into non-centrosymmetric crystals or glasses, can exhibit significant NLO properties.
Characterization of these properties is crucial for applications in frequency conversion, optical switching, and modulation. Key NLO phenomena include second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a photon with double the frequency, and third-order effects related to an intensity-dependent refractive index. ekb.egresearching.cn
The Z-scan technique is a widely used experimental method to determine the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). In a typical Z-scan measurement, the sample is translated along the propagation path (z-axis) of a focused laser beam. By measuring the transmittance through a finite aperture in the far field ("closed-aperture Z-scan"), one can deduce the nonlinear refraction. A measurement without the aperture ("open-aperture Z-scan") allows for the determination of nonlinear absorption. For instance, Z-scan measurements on heavily erbium-doped glasses have been used to quantify their third-order nonlinear susceptibility (χ⁽³⁾). youtube.com
Second-harmonic generation (SHG) is a second-order NLO process that is only allowed in materials lacking inversion symmetry. ekb.eg Er³⁺-doped lithium niobate (LiNbO₃), a well-known non-centrosymmetric crystal, is a prominent example. Research has shown that doping with erbium can influence SHG efficiency. wikipedia.org Furthermore, engineering the material, for example by creating periodic microstructures on the surface of an Er³⁺-doped LiNbO₃ crystal, has been shown to enhance SHG efficiency by as much as 20-fold. nih.gov Such enhancements are critical for developing compact and efficient sources of visible laser light from infrared fundamentals.
Table 2: Summary of Nonlinear Optical Properties and Characterization
| Property/Phenomenon | Description | Characterization Method | Example Finding |
| Nonlinear Refractive Index (n₂) | The refractive index of the material changes with the intensity of the incident light. | Closed-Aperture Z-scan | Erbium-doped glasses show a measurable nonlinear refractive index. youtube.com |
| Nonlinear Absorption (β) | The absorption coefficient of the material changes with the intensity of the incident light. | Open-Aperture Z-scan | Characterized in various erbium co-doped glasses to understand loss mechanisms. youtube.com |
| Second-Harmonic Generation (SHG) | Conversion of light from a fundamental frequency (ω) to its second harmonic (2ω). | Laser-induced SHG measurement | An optimal Er³⁺ concentration of ~4 molar% was found to enhance upconversion signals alongside SHG in LiNbO₃ nanocrystals. wikipedia.org |
| Third-Order Susceptibility (χ⁽³⁾) | A measure of the third-order nonlinear response of a material, related to n₂ and β. | Z-scan, Third-Harmonic Generation (THG) | Enhanced χ⁽³⁾ values, on the order of 10⁻¹² esu, have been reported for GNP-doped erbium glasses. youtube.com |
Second Harmonic Generation (SHG) Efficiency Measurements
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for the performance of materials in applications such as laser frequency conversion.
While SHG efficiency is a critical parameter for characterizing erbium-doped nonlinear optical crystals, specific quantitative data for materials directly derived from erbium nitrate hexahydrate is not extensively available in publicly accessible literature. However, research on other erbium-doped materials, such as erbium-doped lithium niobate, demonstrates the potential for high SHG efficiency. For instance, studies on periodically poled lithium niobate have shown high conversion efficiencies. mdpi.combohrium.comarxiv.orgnih.govdtu.dk The general principle involves achieving a phase-matching condition where the fundamental and second-harmonic waves propagate in phase through the material, maximizing the energy transfer. The SHG conversion efficiency can be influenced by factors such as pump power, crystal length, and the effective nonlinear coefficient of the material.
Z-Scan Studies for Third-Order Nonlinear Optical Response
The Z-scan technique is a widely used experimental method to measure the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of optical materials. mdpi.comaps.org This information is vital for the development of devices for optical switching, optical limiting, and other all-optical signal processing applications.
In a typical Z-scan experiment, a sample is translated along the propagation path of a focused laser beam. By measuring the transmittance through a finite aperture in the far field, the nonlinear refraction can be determined. An "open-aperture" Z-scan, where all the transmitted light is collected, allows for the determination of the nonlinear absorption.
While the Z-scan technique is a standard method for characterizing the third-order nonlinear optical properties of materials, including those doped with rare-earth ions, specific studies detailing the Z-scan measurements and third-order nonlinear optical response of materials synthesized directly from this compound are not readily found in the surveyed literature. Research on other materials, however, highlights the importance of such characterization for understanding their potential in nonlinear optical applications. researchgate.netfiberoptics4sale.comresearchgate.net
Optical Applications in Advanced Devices
The unique optical properties of materials derived from this compound have led to their application in a variety of advanced optical devices, from telecommunications to medical technology.
Fiber Optic Amplifiers and Communication Systems
Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-haul optical communication systems. These devices directly amplify optical signals without the need for conversion to electrical signals and back, a process that was a significant bottleneck in early fiber optic networks. The erbium ions, when pumped by a laser diode (typically at 980 nm or 1480 nm), provide gain in the 1550 nm wavelength region, which is the low-loss window for silica-based optical fibers. ansys.comresearchgate.netsemanticscholar.orgmdpi.com
The performance of an EDFA is characterized by its gain and noise figure. The gain is the ratio of the output signal power to the input signal power, while the noise figure is a measure of the degradation of the signal-to-noise ratio as the signal passes through the amplifier.
EDFA Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Operating Wavelength | 1525 - 1565 nm (C-band), 1570 - 1610 nm (L-band) | ansys.commdpi.com |
| Gain | 30 - 50 dB | mdpi.com |
| Noise Figure | 3 - 5 dB | mdpi.com |
| Output Power | 10 - 20 dBm | mdpi.com |
Laser Systems (e.g., Q-switched mode-locking, liquid-core lasers, medical/dental lasers)
Erbium-doped materials are versatile gain media for various types of laser systems.
Q-switched and Mode-locked Lasers: Q-switching and mode-locking are techniques used to produce pulsed laser output with high peak powers. In a Q-switched laser, energy is stored in the gain medium and then released in a short, intense pulse. Mode-locking synchronizes the phases of the laser's longitudinal modes to produce a train of ultrashort pulses. Erbium-doped fiber lasers can be both Q-switched and mode-locked to generate pulses with a wide range of durations and repetition rates. mdpi.comuj.ac.zaictp.itresearchgate.netresearchgate.net
Performance of Q-switched and Mode-locked Erbium-Doped Fiber Lasers
| Operating Mode | Parameter | Typical Value | Reference |
|---|---|---|---|
| Q-switched | Pulse Duration | Microseconds (µs) to Nanoseconds (ns) | researchgate.net |
| Repetition Rate | kHz | ictp.it | |
| Pulse Energy | microjoules (µJ) to millijoules (mJ) | researchgate.net | |
| Mode-locked | Pulse Duration | Picoseconds (ps) to Femtoseconds (fs) | uj.ac.zaresearchgate.net |
| Repetition Rate | MHz | uj.ac.za | |
| Peak Power | Kilowatts (kW) to Megawatts (MW) | uj.ac.za |
Liquid-Core Lasers: Research has explored the use of erbium in liquid-core light guides for laser systems. One study reported the first clinical application of a liquid-core light guide connected to an Er:YAG laser for the oral treatment of leukoplakia. This technology allows for the flexible delivery of high-energy laser pulses.
Medical/Dental Lasers: Erbium-doped yttrium aluminum garnet (Er:YAG) and erbium, chromium-doped yttrium scandium gallium garnet (Er,Cr:YSGG) lasers have become important tools in dentistry. These lasers operate at wavelengths that are highly absorbed by water and hydroxyapatite (B223615), the main components of soft and hard dental tissues. This allows for the precise and efficient ablation of tissue with minimal thermal damage to surrounding areas. Applications include cavity preparation, caries removal, and soft tissue surgery.
Phosphors for Display Technologies (e.g., display monitors, cathode ray tubes)
Erbium-doped materials are utilized as phosphors in various display technologies. Phosphors are substances that exhibit luminescence, emitting light when excited by a source of energy such as an electron beam or ultraviolet light. In display applications, the specific emission color of the phosphor is crucial.
Erbium ions, when incorporated into a suitable host lattice, can produce emissions in the visible region of the electromagnetic spectrum, particularly in the green and red regions. For instance, erbium-doped zinc silicate (B1173343) glass-ceramics have been investigated for their enhanced green photoluminescence. nih.gov The synthesis of such phosphors can involve the use of erbium nitrate as a precursor.
In the context of older display technologies like cathode ray tubes (CRTs), phosphors are essential for converting the energy of the electron beam into visible light to form an image. While modern displays have largely moved to other technologies, the principles of phosphor luminescence remain relevant. For example, Y₂O₂S:Eu is a common red phosphor used in CRTs. arxiv.org Erbium-doped phosphors have also been explored for these applications. nih.gov
Imaging and Biophotonic Applications
Erbium-doped nanoparticles have emerged as promising probes for bio-imaging and biophotonic applications, primarily due to their upconversion luminescence properties. mdpi.comfrontiersin.orginrs.ca Upconversion is a process where lower-energy (typically near-infrared) excitation light is converted into higher-energy (visible) emitted light. This is particularly advantageous for biological imaging because near-infrared light can penetrate deeper into biological tissues with less scattering and causes less autofluorescence from the tissue itself, leading to a higher signal-to-noise ratio. inrs.ca
Nanoparticles such as NaYF₄ co-doped with ytterbium (Yb³⁺) as a sensitizer and erbium (Er³⁺) as an activator are commonly used. The Yb³⁺ ions absorb the near-infrared excitation light (around 980 nm) and transfer the energy to the Er³⁺ ions, which then emit light at shorter, visible wavelengths. These upconverting nanoparticles can be functionalized for specific targeting and have been used for in vivo imaging. frontiersin.org Additionally, some erbium-based nanoparticles also exhibit magnetic properties, opening up the possibility of their use as multimodal contrast agents for both optical imaging and magnetic resonance imaging (MRI). ictp.it
Catalytic and Energy Conversion Applications of Erbium Nitrate Hexahydrate Derived Materials
Catalysis Research
Materials synthesized using erbium nitrate (B79036) hexahydrate as a dopant or primary source are actively investigated for their catalytic properties. The presence of erbium (Er³⁺) ions can create beneficial defects, modify band structures, and improve charge separation, leading to enhanced catalytic efficiency in a variety of reactions.
Development of Nanoparticle Catalysts and Photocatalysts
Erbium nitrate hexahydrate is a preferred precursor for incorporating erbium into various nanocatalyst systems due to its solubility and ease of decomposition. qu.edu.qa The sol-gel method is a common technique where this compound is added to a solution containing the primary metal precursor. For instance, in the synthesis of erbium-doped titanium dioxide (TiO₂) nanoparticles, a predetermined amount of this compound is added to a solution of titanium isopropoxide, which, after aging and calcination, yields the final doped catalyst. researchgate.net Similarly, it has been used to prepare erbium-doped zinc oxide (ZnO) and cerium oxide (CeO₂) nanoparticles. nih.govnih.gov In the creation of Er-doped ZnO nanoparticles, this compound is combined with zinc nitrate hexahydrate in solution, followed by drying and calcination to produce the doped nanomaterial. nih.govscirp.org The co-precipitation method is also employed, where this compound is used alongside other precursors to synthesize materials like erbium-doped gadolinium hydroxide (B78521) and erbium vanadate (B1173111) (ErVO₄) nanoparticles. nih.govrsc.org These synthesis strategies allow for controlled doping, which is crucial for tuning the electronic and optical properties of the resulting photocatalysts. researchgate.netresearchgate.net
Photocatalytic Degradation of Organic Pollutants (e.g., Methyl Orange, Oleic Acid)
Erbium-doped nanomaterials have demonstrated significant efficacy in the photocatalytic breakdown of persistent organic pollutants. Materials derived from this compound, such as erbium trioxide (Er₂O₃) and erbium-doped catalysts, are effective in degrading dyes like methyl orange. researchgate.net Studies show that Er₂O₃ nanoparticles can achieve notable degradation efficiency of methyl orange under irradiation. researchgate.net Similarly, erbium-doped ZnO nanoparticles have been shown to effectively degrade dyes, including methyl orange and remazol brilliant red, with efficiency influenced by the dopant percentage. scirp.orgrsc.org
The degradation of oleic acid, a model for self-cleaning surfaces, is also significantly improved with erbium-doped photocatalysts. perjournal.comnation.lk Thin films of erbium-doped TiO₂ have been shown to enhance the degradation rate of oleic acid under UVA irradiation by up to 1.83 times compared to undoped TiO₂. perjournal.comnation.lk This enhancement is attributed to improved separation of photogenerated electron-hole pairs and a reduction in crystallite size, which increases the active surface area. perjournal.comnation.lk
Below is a table summarizing research findings on the photocatalytic degradation of organic pollutants using erbium-derived materials.
Interactive Data Table: Photocatalytic Degradation Performance| Catalyst | Pollutant | Dopant Conc. (mol%) | Irradiation Source | Degradation Efficiency/Rate | Reference |
|---|---|---|---|---|---|
| Er₂O₃ NPs | Methyl Orange | N/A | Sunlight | 16% | researchgate.net |
| Er-doped TiO₂ | Oleic Acid | 1.0% | UVA | 1.83-fold increase in rate constant | perjournal.comnation.lk |
| Er-doped ZnO | Methylene (B1212753) Blue | 3.0% | Not Specified | 99.7% after 120 min | nih.gov |
| Er-doped ZnO | Remazol Red | 5.0% | Visible Light | 78.6% after 10 min | scirp.org |
| ErVO₄ | Methylene Blue | N/A | Not Specified | 77.85% (10 ppm solution) | rsc.org |
Oxygen Reduction Reaction (ORR) Catalysis
The oxygen reduction reaction (ORR) is a critical electrochemical process in energy technologies like fuel cells and metal-air batteries. nih.gov While noble metals such as platinum are effective catalysts, their high cost drives research into alternatives. researchgate.net Transition metal oxides and their composites are considered promising low-cost options. nih.gov Research into bifunctional catalysts, which are active for both ORR and the oxygen evolution reaction (OER), is particularly important for rechargeable systems. perjournal.com Perovskite oxides are one class of materials being explored for this purpose, and their properties can be tuned by incorporating various elements, including rare-earths. perjournal.com However, research specifically detailing the application of materials derived from this compound for ORR catalysis is not as extensive as for other applications. The development of efficient, non-precious metal bifunctional catalysts remains a significant challenge in the field. perjournal.com
Electrocatalysis for Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is another key process in energy conversion, particularly for water splitting to produce hydrogen. researchgate.net It is often the bottleneck due to its slow kinetics. researchgate.net Materials derived from this compound have shown promise in enhancing OER catalysis. Researchers have developed an electrocatalyst where erbium is incorporated into cobalt oxide (Co₃O₄), a common OER catalyst. rsc.org This erbium-doped electrocatalyst demonstrated significantly enhanced efficiency and stability for OER in acidic environments, which is a particularly challenging condition for non-precious metal catalysts. rsc.org The introduction of erbium offers a cost-effective solution that surpasses the performance of many other precious metal-free catalysts, providing a viable alternative to more expensive noble metal options like iridium and ruthenium oxides. rsc.orgresearchgate.net
Heterogeneous Photocatalysis Enhancement
The introduction of erbium into semiconductor materials is a recognized strategy for enhancing heterogeneous photocatalysis. Doping TiO₂ with erbium has been shown to increase the photocatalytic degradation of various compounds. The enhancement is attributed to several factors. Firstly, Er³⁺ ions can act as traps for photogenerated electrons, which promotes the separation of electron-hole pairs and reduces their recombination rate. perjournal.comnation.lk This increased charge carrier lifetime allows more electrons and holes to participate in redox reactions on the catalyst's surface. Secondly, doping with erbium can lead to a reduction in the crystallite size of the host material, which in turn increases the surface area available for catalytic reactions. perjournal.comnation.lk Furthermore, the presence of 4f electrons in Er³⁺ can alter the optical absorption properties of the semiconductor, potentially reducing the bandgap and allowing for more efficient use of the light spectrum.
Energy Conversion and Storage Systems
Materials synthesized from erbium nitrate precursors are finding applications in devices for energy storage. The unique dielectric and ferroelectric properties of erbium-doped ceramics make them suitable for high-density energy storage applications.
In one study, erbium was used to dope (B7801613) lead zirconate (PEZ) and lead zirconate titanate (PEZT) nanocrystalline thin films, which were synthesized via a sol-gel technique using an erbium nitrate precursor. These materials were investigated for their energy storage capabilities. The research found that the erbium-doped films exhibited high residual polarization and notable energy-storage efficiencies. For instance, the PEZT films achieved an energy-storage efficiency of approximately 67.8%. The study concluded that such materials have significant potential for use in energy storage applications. Other research has explored ErBiO₃-doped ceramics, which have also shown enhanced and stable energy storage density.
Below is a data table summarizing the energy storage properties of materials derived from erbium nitrate precursors.
Interactive Data Table: Energy Storage Performance of Erbium-Doped Materials| Material | Form | Residual Polarization (μC/cm²) | Coercive Field (kV/cm) | Energy-Storage Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Pb₀.₉-Er₀.₀₁Zr₀.₀₉ (PEZ) | Thin Film | 36.25 | 43.0 | ~66.01 | |
| Pb₀.₉-Er₀.₀₁-Zr₀.₀₄₅-Ti₀.₀₄₅ (PEZT) | Thin Film | 69.79 | 45.43 | ~67.8 | |
| (1-x)BaTiO₃-xBi(Mg₁/₂Sn₁/₂)O₃ (Er-doped) | Ceramic | Not Specified | Not Specified | 72% |
Emerging Applications in Environmental and Biomedical Research
Environmental Remediation and Protection
The environmental applications of erbium compounds, derived from precursors like erbium nitrate (B79036) hexahydrate, are centered on protecting materials from degradation and decontaminating ecosystems.
Corrosion Inhibition for Metallic Materials (e.g., API 5L X70 Steel)
Erbium nitrate has demonstrated significant efficacy as a corrosion inhibitor for API 5L X70 steel, a material commonly used in the oil and gas industry. In saline environments, this type of steel is highly susceptible to corrosion. Research has shown that the addition of erbium nitrate to a 3 wt% NaCl solution can provide substantial protection to the steel's surface. mdpi.com
A comparative study of various rare earth compounds identified erbium nitrate as a superior corrosion inhibitor. mdpi.com At a concentration of 50 ppm, it achieved an inhibition efficiency of approximately 89%. mdpi.com The protective mechanism is attributed to the adsorption of erbium ions onto the steel surface, a process that follows the Langmuir adsorption model and involves a combination of physisorption and chemisorption. mdpi.com This adsorption forms a protective film that mitigates the corrosive effects of the saline medium. mdpi.comnih.gov
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of erbium nitrate as a corrosion inhibitor. mdpi.com Potentiodynamic polarization curves have classified erbium nitrate as a cathodic inhibitor. mdpi.com The formation of a protective layer on the steel surface has been further confirmed by surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). mdpi.com
Table 1: Corrosion Inhibition Efficiency of Erbium Nitrate on API 5L X70 Steel
| Inhibitor Concentration (ppm) | Corrosion Current Density (i corr) (A/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|
| 0 | 1.30E-05 | - |
| 5 | 3.50E-06 | 73.1 |
| 20 | 2.10E-06 | 83.8 |
| 50 | 1.43E-06 | 89.0 |
| 100 | 1.76E-06 | 86.5 |
Data sourced from a study on the effect of rare earth compounds on API 5L X70 steel in a saline medium. mdpi.com
Environmental Decontamination Strategies
While direct large-scale application of erbium nitrate hexahydrate in environmental decontamination is still an emerging area, significant research has been conducted on the use of erbium-doped materials for breaking down environmental pollutants. Erbium ions (Er³⁺) are used to enhance the photocatalytic activity of semiconductor materials like titanium dioxide (TiO₂) and cerium oxide (CeO₂). nih.govkoreascience.krnih.govresearchgate.net
When these materials are doped with erbium, their ability to absorb light and generate reactive oxygen species is improved, leading to more efficient degradation of organic pollutants such as methylene (B1212753) blue and Rhodamine-B. nih.govkoreascience.kr For instance, Er³⁺-doped TiO₂ nanorods have shown a higher degradation rate for methylene blue under UV radiation compared to pure TiO₂. koreascience.kr The enhanced photocatalytic activity is attributed to the electronic transitions of the 4f electrons in erbium ions and a shift in the optical absorption edge of the host material. koreascience.krnih.gov
Erbium-doped cerium oxide nanoparticles, synthesized using erbium nitrate as a precursor, have demonstrated a dye removal efficiency of approximately 94% for Rhodamine-B. nih.gov Similarly, erbium-doped TiO₂ thin films have shown improved photocatalytic degradation of oleic acid, which contributes to self-cleaning surfaces. nih.govrsc.org These findings suggest a promising future for erbium-containing materials in the development of advanced environmental decontamination technologies. nih.govrsc.org
Biomedical and Biophotonic Applications
In the biomedical field, the unique optical and chemical properties of erbium are being harnessed to develop new materials for bone regeneration, biological imaging, and advanced therapeutic applications.
Biocompatibility Studies and Cell Viability Assessment (e.g., Er-doped Hydroxyapatites)
Erbium-doped hydroxyapatite (B223615) (Er-HA) is being investigated as a promising bioceramic for applications in bone regeneration and hard tissue repair. rsc.org Hydroxyapatite is a primary component of human bone, and doping it with erbium, a rare-earth element naturally found in bone, can enhance its biological properties. nih.govrsc.org
Biocompatibility studies are crucial for evaluating the potential of these materials. In vitro assessments have been conducted to determine the cell viability of Er-doped hydroxyapatites. One study that investigated yttrium and erbium co-doped hydroxyapatite synthesized by a wet chemical method found that the samples exhibited excellent biocompatibility. researchgate.netfao.org The cell viability was reported to be higher than 110% for all doped samples, indicating that the material is non-toxic and supports cell growth. researchgate.netfao.org
The presence of erbium in the hydroxyapatite structure is believed to improve its biological characteristics. nih.gov In vitro bioactivity tests in simulated body fluid have shown the formation of an apatite layer on the surface of Er-HA materials, which is a key indicator of their potential to bond with living bone tissue. nih.gov
Table 2: Cell Viability of Yttrium and Erbium Co-doped Hydroxyapatite
| Sample | Cell Viability (%) | Standard Deviation |
|---|---|---|
| Control | 100.00 | ± 6.62 |
| 0.13Y-0.39Er/HAp | 110.49 | ± 3.34 |
| 0.26Y-0.39Er/HAp | 110.91 | ± 2.10 |
| 0.39Y-0.39Er/HAp | 110.40 | ± 5.90 |
| 0.52Y-0.39Er/HAp | 110.50 | ± 2.65 |
| 0.65Y-0.39Er/HAp | 111.29 | ± 5.89 |
| 0.78Y-0.39Er/HAp | 110.97 | ± 4.50 |
Data from a study on the effects of yttrium and erbium doping on hydroxyapatites. researchgate.net
Luminescent Probes for Biological Labeling and Imaging
The luminescent properties of erbium ions make them suitable for use in developing probes for biological labeling and imaging. nih.gov Compared to traditional organic dyes, luminescent nanoparticles doped with rare-earth elements like erbium offer greater photostability and sensitivity. scienceinfo.com These characteristics are critical for real-time tracking of biological processes at the cellular level. scienceinfo.com
Erbium-doped nanoparticles can be excited by near-infrared light, which allows for deeper tissue penetration and reduces background autofluorescence from biological tissues. researchgate.net This results in images with a high signal-to-noise ratio. researchgate.net The emission wavelengths of these nanoparticles can be tuned, making them versatile for various imaging applications. researchgate.net
Researchers have developed multifunctional composites based on rare-earth-doped nanoparticles for applications such as non-invasive imaging and image-guided interventions. researchgate.net These nanoparticles can be coated with biocompatible materials and functionalized to target specific cells, such as cancer cells. researchgate.net Erbium-doped yttrium-oxide nanoparticles, for example, have been synthesized and studied for their strong emission lines in the visible to near-infrared region, showing their potential as luminescent tags in biomedical assays. stanfordmaterials.com
Biophotonic Applications of Rare Earth-Doped Materials
Biophotonics is a field that utilizes light and other forms of radiant energy to understand and manipulate biological systems. Rare earth-doped materials, including those containing erbium, are playing an increasingly important role in this field. researchgate.net The unique light-emitting properties of these materials make them suitable for a range of biophotonic applications, from diagnostics to therapy. researchgate.net
Erbium-doped materials are particularly interesting due to their light emission spectra and good biocompatibility. researchgate.net They can be used in applications such as photodynamic therapy and drug tracking. researchgate.net The ability of erbium-doped nanoparticles to be excited by near-infrared light is a significant advantage, as it minimizes potential damage to biological tissues that can be caused by higher-energy radiation sources. researchgate.net
Furthermore, the photoluminescent properties of Er³⁺ can be used to monitor the in vivo resorption of Er-HA implants, providing a way to supervise the bone healing process. nih.gov The development of these materials opens up new possibilities for creating advanced tools for medical diagnosis and treatment. researchgate.net
Future Research Trajectories and Interdisciplinary Outlook for Erbium Nitrate Hexahydrate
Exploration of Novel Synthesis Routes for Enhanced Control over Morphology and Properties
The properties of materials derived from erbium nitrate (B79036) hexahydrate are profoundly dependent on their physical characteristics, such as crystal structure, size, and shape. While traditional synthesis methods, such as the dissolution of erbium oxide in nitric acid, provide a straightforward route to the compound, future research is centered on advanced synthesis strategies that offer granular control over the final material's morphology. wikipedia.org
Novel solution-based methods, including sol-gel, hydrothermal, and polyol-mediated synthesis, are at the forefront of this exploration. These techniques allow for the manipulation of reaction parameters like temperature, pressure, solvent, and precursor concentration to guide the nucleation and growth of crystals. This control enables the production of specific nanostructures, such as nanoparticles, nanorods, and nanowires, from erbium nitrate hexahydrate precursors. For instance, a polyol-mediated strategy can be employed for the phase-controlled synthesis of photofunctional materials. sigmaaldrich.com The ability to dictate morphology is crucial as it directly influences the optical, magnetic, and catalytic performance of the resulting erbium-doped materials.
| Synthesis Method | Key Parameters | Resulting Morphology | Impact on Properties |
| Sol-Gel | Precursor concentration, pH, temperature | Nanoparticles, thin films | High surface area, uniform particle distribution |
| Hydrothermal | Temperature, pressure, reaction time | Nanocrystals, nanorods | High crystallinity, controlled size |
| Polyol-Mediated | Type of polyol, temperature | Spheres, complex architectures | Phase purity, tailored particle shape |
| Co-precipitation | pH, reagent addition rate | Amorphous or crystalline nanoparticles | Homogeneous composition in multi-component systems |
Optimization of Dopant Concentrations and Co-doping Strategies for Tailored Functionality
This compound is a primary source for introducing erbium (Er³⁺) ions as dopants into various host materials to impart specific optical functionalities, particularly for applications in lasers and amplifiers. A key research trajectory is the precise optimization of this doping concentration. Too low a concentration results in weak optical activity, while excessively high concentrations can lead to detrimental effects like concentration quenching, where the ions interact and lose energy non-radiatively.
To overcome these limitations, co-doping strategies are being extensively investigated. This involves introducing a secondary, often optically inactive, lanthanide ion alongside erbium. For example, co-doping erbium-doped silica (B1680970) fibers with lanthanum (La) or ytterbium (Yb) has been shown to reduce the clustering of Er³⁺ ions. researchgate.net This separation of active ions enhances radiative emission efficiency. Research has demonstrated that an erbium-lanthanum co-doped fiber can achieve a slope efficiency of 79.6% in a master oscillator-power amplifier, a significant improvement over fibers without co-dopants. researchgate.net Future work will focus on exploring new co-dopant elements and optimizing their concentration ratios with erbium to precisely tailor light absorption and emission characteristics for specific applications, such as high-power lasers and sensitive optical sensors.
| Co-dopant | Host Material | Primary Function | Research Finding |
| Ytterbium (Yb³⁺) | Silica Glass, TiO₂ | Sensitizer (B1316253) for Er³⁺, improves energy absorption | Enhances upconversion luminescence and electrode layer performance. sigmaaldrich.com |
| Lanthanum (La³⁺) | Silica Fibers | Reduces Er³⁺ clustering, prevents quenching | Increased slope efficiency (79.6%) in fiber amplifiers. researchgate.net |
| Cerium (Ce³⁺) | Phosphate (B84403) Glass | Improves quantum yield, UV absorption | Enhances energy transfer to Er³⁺ ions |
| Holmium (Ho³⁺) | Fluoride Glass | Enables new emission wavelengths | Creates potential for multi-wavelength lasers |
Integration into Advanced Heterostructures and Nanocomposites
The functional capabilities of materials derived from this compound can be significantly expanded by integrating them into complex heterostructures and nanocomposites. This involves combining erbium-doped components with other materials at the nanoscale to create synergistic functionalities. Nitrates are recognized as excellent precursors for the synthesis of nanoscale materials, making this compound an ideal starting point for these advanced structures. americanelements.com
Development of Multifunctional Materials Combining Optical, Magnetic, and Catalytic Properties
A significant frontier in materials science is the creation of multifunctional materials that possess two or more distinct properties, such as optical, magnetic, and catalytic capabilities, within a single system. Rare earth elements, including erbium, are known for their unique magnetic and phosphorescent properties, while nitrate precursors are often used in the synthesis of catalysts. americanelements.commdpi.com This convergence of properties makes this compound a compelling building block for such advanced materials.
Research in this area focuses on designing composite materials where erbium ions provide the optical functionality (e.g., upconversion or down-conversion luminescence), while another component introduces a secondary property. For instance, erbium-doped nanocrystals could be integrated with iron oxide nanoparticles to create a material that is both luminescent for imaging applications and magnetic for targeted delivery or separation. Similarly, decorating an erbium-doped photocatalyst with noble metal nanoparticles could enhance both its catalytic efficiency and its optical response. The challenge lies in designing these materials so that the different functionalities coexist without interfering with one another.
Advanced Theoretical and Computational Modeling for Predictive Material Design
The traditional, trial-and-error approach to materials discovery is being increasingly supplemented by advanced theoretical and computational modeling. These predictive tools are becoming indispensable for accelerating the design of new materials derived from this compound. Methods such as Density Functional Theory (DFT), molecular dynamics (MD), and machine learning are being applied to understand and predict material properties from the atomic level upwards. princeton.eduutexas.edu
Computational models can predict the electronic band structure of an erbium-doped material, offering insights into its potential optical properties. utexas.edu They can simulate the effect of different co-dopants and their concentrations on the crystal structure and luminescent efficiency, guiding experimental efforts toward the most promising candidates. princeton.edu Furthermore, machine learning algorithms can analyze large datasets to identify complex relationships between synthesis parameters and final material properties, enabling a more intelligent and predictive approach to material design. mit.edu This "materials-by-design" paradigm is expected to significantly reduce development time and costs for new erbium-based functional materials.
Addressing Challenges and Improving Efficiency in Existing Applications
While erbium-based materials are already used in several technologies, significant research is dedicated to overcoming existing limitations and enhancing their performance and efficiency. This compound, as a key precursor, is central to these improvement-focused studies.
One prominent example is in the field of photovoltaics. Research has focused on using erbium oxide, synthesized from precursors like erbium nitrate, as an anti-reflection and spectral conversion coating for silicon solar cells. sae.org This coating serves a dual purpose: it reduces the reflection of incident light and converts low-energy photons into higher-energy ones that the solar cell can utilize more effectively. Studies have demonstrated that such coatings can increase the efficient power conversion of polycrystalline silicon solar cells to 18.79% with an optical transmittance rate of 90.12%. sae.org Another area is in fiber optics, where co-doping strategies are being refined to mitigate efficiency losses in erbium-doped fiber amplifiers, directly addressing the challenge of concentration quenching. researchgate.net
Exploration of New Synergistic Effects in Complex Chemical Systems
Future research will delve deeper into the behavior of this compound in complex chemical environments to uncover and harness novel synergistic effects. Synergy occurs when the interaction between multiple components in a system leads to an enhanced effect that is greater than the sum of the individual parts.
A clear example of this is the "hyperchromic effect" observed in ternary complexes of erbium. A spectrophotometric study involving erbium with a primary ligand (like EDTA) and a secondary ligand (like Tiron or Kojic acid) revealed that the resulting ternary complexes exhibit a significant increase in their molar extinction coefficients compared to the binary complexes. bohrium.com This synergistic enhancement of absorbance can be exploited for more sensitive analytical measurements. Future investigations will aim to identify similar synergistic effects in other areas, such as catalysis, where the presence of an erbium complex might enhance the activity of a primary catalyst, or in luminescence, where interactions with other molecules could amplify emission intensity or create new energy transfer pathways.
Q & A
Q. What safety precautions are critical when handling erbium nitrate hexahydrate in the laboratory?
this compound poses hazards including skin/eye irritation (H315, H319), respiratory toxicity (H335), and oral toxicity (H302) . Researchers must:
- Use PPE (gloves, lab coats, goggles) and work in fume hoods.
- Avoid inhalation of dust or vapors (P261, P271).
- Store in locked, ventilated areas away from combustibles (P405).
- Dispose via approved waste facilities (P501). Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for ingestion or inhalation .
Q. How can researchers assess the purity of this compound for experimental reproducibility?
High purity (>99.9%) is essential for applications like luminescent materials or catalysis. Methods include:
Q. What are the standard characterization techniques for this compound-based materials?
Key techniques include:
- XRD for crystallinity and phase identification.
- Fourier-Transform Infrared Spectroscopy (FTIR) to analyze nitrate coordination and hydration.
- Scanning Electron Microscopy (SEM) for morphology and particle size .
- Luminescence Spectroscopy to study Er³⁺ ion emission in doped matrices .
Advanced Research Questions
Q. How can this compound be optimized as a dopant in TiO₂ thin films for enhanced photocatalytic activity?
- Doping Concentration : Studies show 0.5 mol% Er³⁺ in TiO₂ maximizes visible-light absorption and charge separation .
- Synthesis Method : Sol-gel techniques with controlled hydrolysis rates yield homogeneous doping. Post-annealing at 500°C enhances crystallinity .
- Performance Metrics : Compare photocatalytic degradation rates of dyes (e.g., methylene blue) under UV/visible light .
Q. What strategies resolve contradictions in crystallinity data between XRD and TEM for erbium-doped upconversion nanoparticles?
- Sample Preparation : Ensure TEM grids are free of amorphous carbon interference.
- Data Correlation : Use Selected Area Electron Diffraction (SAED) in TEM to validate XRD results.
- Surface Effects : Amorphous surface layers (common in nanoparticles) may mask crystalline cores; combine with X-ray Photoelectron Spectroscopy (XPS) for surface analysis .
Q. How does the ionic radius of Er³⁺ influence its incorporation into metal-organic frameworks (MOFs)?
- Er³⁺ has an ionic radius of ~1.00 Å (coordination number 8), which affects ligand coordination and MOF stability .
- Synthesis Optimization : Use trimesic acid in DMF at 105°C for 24 hours to form stable Er-MOFs with high surface area (>1000 m²/g) .
- Selectivity Testing : Er-MOFs show preferential adsorption for Pb(II) over Cu(II) in environmental samples, attributed to ionic radius compatibility .
Q. What thermal decomposition pathways are observed for this compound, and how are intermediates characterized?
- Dehydration : Loss of 6 H₂O molecules occurs at 80–150°C.
- Denitration : Nitrate decomposition (NOₓ release) peaks at 300–400°C, forming ErONO₃ intermediates .
- Final Product : Er₂O₃ forms above 600°C. Use TGA-DSC coupled with Mass Spectrometry (MS) to track gas evolution .
Q. How can this compound be integrated into core-shell nanocomposites for dual-mode luminescence?
- Synthetic Route : Hydrothermal synthesis of NaYF₄:Yb/Er cores, followed by SiO₂ shell coating for stability .
- Tunability : Adjust Yb³⁺/Er³⁺ ratios to balance upconversion (980 nm excitation) and downshifting (UV emission) .
- Applications : Anti-counterfeiting labels verified via luminescence lifetime imaging .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing erbium coordination complexes?
- Solvent System : Use acetonitrile/methanol (1:1) for ligand dissolution and slow ether diffusion for crystallization .
- Stoichiometry : Maintain a 1:1 molar ratio of Er³⁺ to salen-type ligands to prevent oligomerization .
- Characterization : Single-crystal XRD and elemental analysis (C, H, N) validate complex structure .
Q. How do researchers mitigate batch-to-batch variability in this compound-derived nanomaterials?
- Precursor Standardization : Source reagents from consistent suppliers (e.g., 99.99% purity from Hengshan Chemistry) .
- Reaction Monitoring : Use in-situ pH and temperature probes during hydrothermal synthesis .
- Quality Control : Implement batch testing via ICP-MS and dynamic light scattering (DLS) for size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
